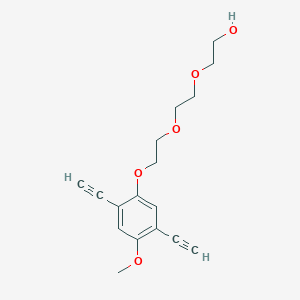
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol is an organic compound with the molecular formula C15H18O5. It is characterized by the presence of multiple ethoxy groups and a methoxyphenoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol typically involves the reaction of 2,5-diethynyl-4-methoxyphenol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds through a series of ethoxylation steps, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Ethyl-substituted derivatives
Substitution: Functionalized derivatives with amines, thiols
Scientific Research Applications
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in cells. It may also interact with cellular membranes, altering their permeability and affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Similar structure but lacks the ethynyl groups, making it less reactive in certain chemical reactions.
2-(2-(2-(2-Aminoethoxy)ethoxy)ethanol: Contains an amino group instead of the methoxyphenoxy group, leading to different chemical properties and applications.
Uniqueness
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol is unique due to its multiple ethynyl groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and bioactive molecules .
Properties
CAS No. |
842120-08-5 |
|---|---|
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
2-[2-[2-(2,5-diethynyl-4-methoxyphenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H20O5/c1-4-14-13-17(15(5-2)12-16(14)19-3)22-11-10-21-9-8-20-7-6-18/h1-2,12-13,18H,6-11H2,3H3 |
InChI Key |
XBDNZPOBIVNNLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#C)OCCOCCOCCO)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


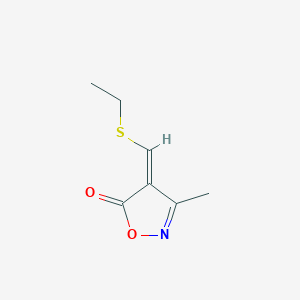

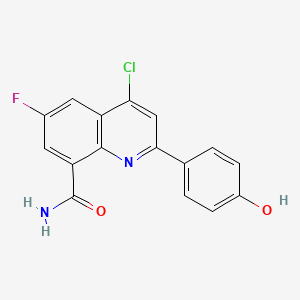

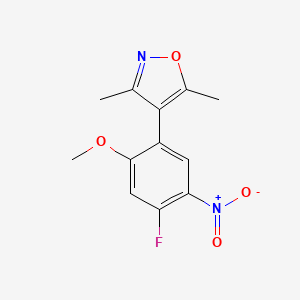

![[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile](/img/structure/B12880832.png)
gold](/img/structure/B12880837.png)

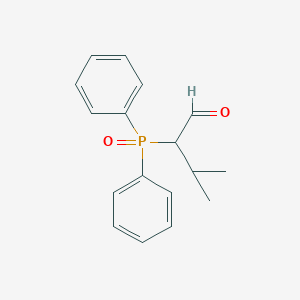
![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)


![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)
